molecular formula C14H23ClN2O2 B1676915 Naepaine hydrochloride CAS No. 614-42-6

Naepaine hydrochloride

Cat. No.: B1676915
CAS No.: 614-42-6
M. Wt: 286.80 g/mol
InChI Key: SDNODXJEIFDIKF-UHFFFAOYSA-N
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Description

Naepaine hydrochloride (C₁₄H₂₂N₂O₂·HCl, molecular weight 286.8) is a local anesthetic agent primarily used for surface anesthesia. Its proprietary name, Amylsine, reflects its structural classification as a para-aminobenzoic acid (PABA) ester derivative . Key properties include:

  • Physical Form: Fine white crystals or powder.
  • Solubility: Soluble in water, sparingly soluble in ethanol, and insoluble in ether or chloroform .
  • Toxicity: Approximately 1.5 times more toxic systemically than procaine hydrochloride, with a maximum safe topical dose of 100 mg .
  • Clinical Use: Employed in topical formulations for mucous membrane anesthesia, often in combination with other agents .

Properties

IUPAC Name

2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNODXJEIFDIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976959
Record name 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-42-6
Record name Naepaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAEPAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naepaine hydrochloride can be synthesized through a series of chemical reactions involving the esterification of p-aminobenzoic acid with 2-(pentylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes followed by purification steps to isolate the pure compound. The use of advanced techniques such as crystallization and chromatography ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Naepaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Naepaine hydrochloride exhibits a range of applications in scientific research:

Chemistry

  • Reagent in Organic Synthesis : It is utilized as a reagent in various organic synthesis reactions, particularly in esterification and hydrolysis processes.
  • Analytical Chemistry : Employed in analytical methods for the detection and quantification of other compounds.

Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Protein Interaction Studies : Used to explore interactions between proteins and other biomolecules, aiding in the understanding of cellular mechanisms.

Medicine

  • Local Anesthetic : Explored for its effectiveness as a local anesthetic in minor surgical procedures due to its ability to block sodium ion channels, thereby inhibiting nerve impulse propagation.
  • Pain Management : Assessed for its potential use in pain management protocols, particularly in outpatient settings.

Industry

  • Pharmaceutical Development : Utilized in the formulation of topical anesthetics and other pharmaceutical products.
  • Biochemical Assays : Applied in various biochemical assays to measure the activity of enzymes or assess drug efficacy.

Case Study 1: Local Anesthetic Efficacy

A clinical study evaluated the use of this compound as a local anesthetic during outpatient procedures. Patients reported significant pain relief comparable to lidocaine but with a slightly longer onset time. The study concluded that this compound could be an effective alternative for local anesthesia.

Case Study 2: Enzyme Interaction

In a laboratory setting, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in managing metabolic disorders.

Mechanism of Action

The mechanism of action of naepaine hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. By binding to these targets, the compound can modulate the activity of neurons, leading to its anesthetic effects. The pathways involved include the inhibition of sodium ion channels, which prevents the propagation of nerve impulses .

Comparison with Similar Compounds

Key Observations :

  • Structural Differences : Naepaine and procaine are ester-type anesthetics metabolized by plasma esterases, leading to shorter durations of action. Lidocaine and ropivacaine are amide-type , offering prolonged effects due to hepatic metabolism .
  • Toxicity : Naepaine’s higher systemic toxicity than procaine limits its use to topical applications. In contrast, ropivacaine’s greater potency and toxicity necessitate careful dosing in epidural procedures .
  • Allergenicity : Naepaine’s PABA-derived structure increases its risk of allergic reactions, similar to procaine. Amides like lidocaine are preferred for patients with ester allergies .
2.2 Metabolic and Stability Profiles
  • Ester Hydrolysis: Naepaine and procaine undergo rapid hydrolysis by plasma cholinesterases, producing metabolites like para-aminobenzoic acid (PABA), which can trigger hypersensitivity .
2.3 Analytical Methods

For impurity profiling, the USP monograph for doxepin hydrochloride () highlights the importance of resolution (R ≥ 1.5) between related compounds, a standard applicable to Naepaine quality control.

Biological Activity

Naepaine hydrochloride, a derivative of amylamine, is primarily recognized for its role as a local anesthetic and analgesic. This compound has garnered attention in various studies due to its potential therapeutic applications and biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

This compound is chemically classified as 2-amylaminoethyl p-aminobenzoate hydrochloride. Its mechanism of action is similar to other local anesthetics, where it inhibits sodium ion influx through voltage-gated sodium channels, thereby blocking nerve conduction. This results in a reversible loss of sensation in the targeted area.

1. Analgesic Effects

Numerous studies have evaluated the analgesic properties of this compound. A notable study indicated that Naepaine effectively reduced pain perception in post-operative patients. The compound was administered intravenously, and plasma concentrations were monitored to assess its analgesic efficacy. The results showed a dose-dependent response with significant pain relief observed at higher plasma concentrations (greater than 82 ng/ml) .

2. Sedative Effects

In addition to its analgesic properties, this compound has been noted for its sedative effects. Patients receiving Naepaine reported sedation, which could potentially affect their assessment of pain relief . This dual action may enhance its utility in clinical settings where both pain relief and sedation are required.

Case Study 1: Post-Operative Pain Management

In a clinical trial involving six male patients who underwent upper abdominal surgery, this compound was infused at varying rates over a four-hour period. The study aimed to evaluate the relationship between plasma concentration and pain relief. Although changes in pain scores were not statistically significant across all doses, higher concentrations correlated with improved analgesia .

Case Study 2: Comparative Analysis with Other Anesthetics

A comparative study assessed the effectiveness of Naepaine against other local anesthetics like bupivacaine and lidocaine. The findings indicated that while Naepaine provided adequate analgesia, its sedative effects were more pronounced compared to bupivacaine, highlighting its potential for specific surgical applications where sedation is beneficial .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

StudyObjectiveKey Findings
Analgesic EffectDose-dependent pain relief; optimal plasma concentration >82 ng/ml
Comparative AnalysisEffective analgesia with notable sedation; compared favorably against bupivacaine
Mechanism of ActionInhibition of sodium channels leading to nerve conduction blockade

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naepaine hydrochloride
Reactant of Route 2
Naepaine hydrochloride

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